Brilliant Green

Description

Propriétés

IUPAC Name |

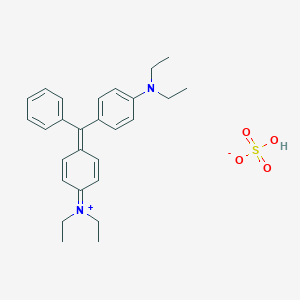

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N2.H2O4S/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-5(2,3)4/h9-21H,5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBFNNNWANBMTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048700 | |

| Record name | Brilliant Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold crystals; [Merck Index] Hygroscopic; [MSDSonline] | |

| Record name | C.I. Basic Green 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

40 mg/ml in water; 60 mg/ml in 2-methoxyethanol; 50 mg/ml in ethanol | |

| Record name | C.I. BASIC GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute, glistening, golden crystals, Green crystalline powder | |

CAS No. |

633-03-4 | |

| Record name | Brilliant Green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilliant green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brilliant Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[4-(diethylamino)benzhydrylene]cyclohexa-2,5-dien-1-ylidene]diethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILLIANT GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0L543D370 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210 °C, decomposes. | |

| Record name | C.I. BASIC GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Solvent Extraction and Alkaline Precipitation

Crude this compound, typically in its salt form (e.g., chloride or sulfate), is dissolved in water and mixed with a nonpolar, water-immiscible organic solvent such as toluene or xylene. An inorganic base (e.g., sodium hydroxide or potassium carbonate) is added to precipitate the dye’s color base. The mixture is heated to 40–80°C for several hours to ensure complete conversion of the salt to the free base.

| Parameter | Specification |

|---|---|

| Solvent | Toluene, Xylene, or Dichloromethane |

| Base | 1–2 M NaOH or K2CO3 |

| Temperature | 40–80°C |

| Reaction Time | 2–4 hours |

Crystallization and Salt Formation

The precipitated color base is filtered and dissolved in hot aqueous oxalic acid, yielding this compound oxalate crystals. This step removes residual solvents and inorganic salts, producing a purity >98%. Alternative counterions (e.g., sulfate) may be introduced by substituting oxalic acid with sulfuric acid during crystallization.

Laboratory Preparation of this compound Solutions

This compound solutions are essential for staining, microbial inhibition, and analytical assays. Sigma-Aldrich’s protocols provide standardized methods for preparing stable stock solutions.

1% this compound Stock Solution

A 1% (w/v) stock solution is prepared by dissolving 1 g of this compound dye in 100 mL of sterile deionized water. Vigorous stirring (30–60 minutes) ensures complete dissolution. The solution is filter-sterilized (0.22 µm membrane) and stored at 4°C in amber glass to prevent photodegradation.

| Component | Quantity |

|---|---|

| This compound dye | 1 g |

| Sterile deionized water | 100 mL |

| Storage Temperature | 4°C |

Working Solutions for Microbial Media

This compound Lactose Bile (BGLB) broth, used for coliform detection, incorporates this compound at 0.0133 g/L. To prepare 1 L of BGLB broth:

-

Dissolve 10 g peptone and 10 g lactose in 500 mL distilled water.

-

Add 20 g oxgall dissolved in 200 mL water.

-

Adjust pH to 7.4, add 13.3 mL of 0.1% this compound solution, and autoclave at 121°C for 15 minutes.

Formulation in Microbiological Culture Media

This compound’s selective toxicity toward Gram-positive bacteria makes it indispensable in culture media for isolating pathogens like Salmonella spp. The U.S. Food and Drug Administration (FDA) mandates stringent formulations to ensure reproducibility.

This compound Water for Pre-Enrichment

Pre-enrichment media for Salmonella detection require 0.002–0.004% this compound to suppress competing flora. For 1 L of this compound Water:

Nonfat Dry Milk-Brilliant Green Formulations

Combining this compound with reconstituted nonfat dry milk enhances the recovery of stressed microbial cells. A typical formulation includes:

Kinetic and Mechanistic Insights into this compound Reactions

Understanding this compound’s redox behavior informs its stability during preparation. Studies demonstrate that this compound undergoes oxidation by bromate ions (BrO3⁻) in acidic media via an outer-sphere mechanism, with a 1:1 stoichiometry.

Analyse Des Réactions Chimiques

Oxidation Reactions

Brilliant green can undergo oxidation reactions, which are significant for its degradation in environmental contexts. A notable study demonstrated the use of ozone microbubbles to oxidize this compound dye effectively. The oxidation process was characterized by:

-

Reaction Conditions : Effective at both acidic and alkaline pH levels.

-

Kinetics : The reaction followed first-order kinetics concerning both ozone and this compound concentrations.

-

Degradation Efficiency : Up to 80% mineralization was achieved within 60 minutes, indicating substantial breakdown of the dye into less harmful components.

The oxidation products were analyzed using various spectroscopic techniques, revealing 13 intermediates at different stages of the reaction, which included changes in functional groups as observed through Fourier Transform Infrared (FTIR) spectroscopy .

Hydrolytic Degradation

This compound also undergoes hydrolytic degradation, particularly in alkaline conditions. Research indicated that:

-

Kinetic Analysis : The hydrolysis reaction is first-order with respect to both this compound and hydroxyl ions.

-

Mechanism : Hydroxyl ions attack the carbon atom within the dye's planar structure, leading to the formation of an intermediate complex before yielding final products.

-

Activation Energies : The activation energy for this reaction was determined to be 84.32 kJ/mol, with significant changes in enthalpy and entropy observed during the reaction process.

The study concluded that hydrolytic degradation is a viable method for removing this compound from industrial effluents due to its efficiency compared to other methods like photolytic degradation .

Data Table: Reaction Characteristics

| Reaction Type | Key Parameters | Findings |

|---|---|---|

| Oxidation | pH Range | Effective at acidic and alkaline pH |

| Kinetics | First-order with respect to ozone and dye | |

| Mineralization | Up to 80% in 60 minutes | |

| Hydrolytic Degradation | Kinetics | First-order with respect to hydroxyl ions |

| Activation Energy | 84.32 kJ/mol | |

| Mechanism | Hydroxyl attack leading to intermediate complex |

Mechanistic Pathways

The mechanisms for both oxidation and hydrolysis involve distinct pathways:

-

Oxidation Pathway :

-

Involves ozone reacting with this compound, producing various intermediates.

-

-

Hydrolysis Pathway :

-

Hydroxyl ions attack the carbon atom, forming an intermediate before final products are generated.

-

Applications De Recherche Scientifique

Antiseptic and Antimicrobial Uses

Brilliant green has been historically used as an antiseptic agent due to its bactericidal properties. It is effective against a variety of pathogens, including Staphylococcus aureus and Proteus rettgeri. A study indicated that the inhibitory effect of this compound decreased with increasing bile salt concentrations .

Case Study: Clinical Use

In a clinical study from 1931, this compound was evaluated for its efficacy as a local antiseptic. The findings highlighted its potential in treating superficial skin infections; however, its use was later deemed controversial due to adverse effects like skin irritation and staining . Despite this, this compound remains accessible and is used in resource-poor settings as an alternative to antibiotics .

Water Treatment

This compound is utilized in environmental science for the removal of cationic dyes from wastewater. Recent studies have demonstrated the effectiveness of natural biosorbents in adsorbing this compound from aqueous solutions.

Table: Adsorption Capacity of Different Biosorbents

| Biosorbent | Maximum Removal (%) | Optimal pH | Adsorbent Dose (g) | Contact Time (min) |

|---|---|---|---|---|

| Ficus carica leaves | 97.3 | 8 | 0.05 | 60 |

| Pistachio shells | Varies | Not specified | Not specified | Not specified |

A study using Ficus carica leaves achieved a maximum removal rate of 97.3% under optimal conditions (pH 8, adsorbent dose 0.05 g, dye concentration 50 ppm) within 60 minutes . Another study explored the use of pistachio shells as an eco-friendly biosorbent for BG dye, highlighting its potential for wastewater treatment .

Photocatalytic Degradation

Research has also investigated the photocatalytic degradation of this compound using doped materials such as Ni-Gd(OH)₃. This method showed promising results, with a degradation efficiency of approximately 92% under UV light irradiation .

Biological and Molecular Applications

This compound serves as a fluorochrome for biological molecular labeling. Its unique properties allow it to be used in various biological assays and imaging techniques.

Case Study: Use in Molecular Labeling

In experiments involving biosorption studies, this compound was effectively used to label biological samples, facilitating the visualization of cellular processes . The dye's ability to form covalent bonds with proteins enhances its utility in molecular biology.

Toxicological Considerations

Despite its applications, this compound poses certain risks. It can cause skin sensitization and necrotic reactions upon topical application . Moreover, exposure can lead to permanent staining and potential blindness if it contacts the eyes .

Mécanisme D'action

Brilliant green exerts its effects primarily through its interaction with microbial cell membranes. The dye binds to the cell membrane, causing disruption and increased permeability, which leads to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria . Additionally, this compound can intercalate into DNA, disrupting replication and transcription processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Malachite Green

- Structure : Also a triphenylmethane dye but lacks the sulfonic acid group present in Brilliant Green.

- Applications: Primarily used in aquaculture as an antifungal agent (now banned in many countries due to toxicity) and as a histological stain.

- Adsorption : Malachite Green has a lower adsorption capacity (e.g., ~100–150 mg/g on activated carbon) compared to this compound (247.752 mg/g on zinc chloride-activated carbon) .

- Toxicity: Both dyes are toxic, but Malachite Green is notorious for its persistence in aquatic ecosystems and carcinogenic metabolites .

Methyl Green

- Structure : A triarylmethane dye with methyl groups attached to the central carbon.

- Applications : Widely used in nucleic acid staining (binds selectively to DNA) and as a counterstain in histology.

- Optical Properties : Absorbs at 630 nm, similar to this compound, but exhibits stronger binding to DNA due to its cationic nature .

- Safety : Less toxic than this compound but can cause mild irritation upon prolonged exposure .

Coomassie Brilliant Blue

- Structure : A sulfonated triphenylmethane dye with distinct blue coloration.

- Applications : Commonly used in protein staining (SDS-PAGE) and textile dyeing.

- Environmental Impact: Unlike this compound, Coomassie Brilliant Blue is less toxic to aquatic organisms but has lower adsorption efficiency (e.g., ~50–80 mg/g on ZnO nanoparticles) .

Emerald Green (Paris Green)

- Structure : A copper acetoarsenite complex, chemically distinct from this compound.

- Applications: Historically used as a pesticide and pigment. Now restricted due to arsenic toxicity.

- Optical Properties : Exhibits a narrower absorption spectrum (peak ~610 nm) compared to this compound .

Key Data Tables

Table 1: Adsorption Capacities of this compound vs. Similar Dyes

| Dye | Adsorbent | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| This compound | ZnCl₂-activated carbon (ZCPs) | 247.752 | |

| Malachite Green | Activated carbon | ~150 | |

| Coomassie Blue R-250 | ZnO nanoparticles | 80 |

Table 2: Optical and Spectral Properties

Research Findings and Trends

- Adsorption Mechanisms: this compound removal relies on pore-filling, electrostatic attraction, and π-π stacking, with Langmuir isotherm models indicating monolayer adsorption .

- Environmental Remediation : ZnCl₂-activated carbon derived from date pits shows >90% this compound removal efficiency, outperforming conventional adsorbents .

- Toxicity Mitigation : Green chemistry approaches, such as algin-functionalized silica catalysts, are being explored to degrade this compound sustainably .

Activité Biologique

Brilliant Green (BG), a synthetic triphenylmethane dye, has been utilized in various applications, particularly in the fields of microbiology and dermatology. Its chemical formula is with a molecular weight of 462.65 g/mol. This article delves into the biological activities of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria. It has been historically used as an antiseptic for treating minor wounds and infections. However, its use has declined due to concerns about toxicity and the development of antibiotic resistance.

The precise mechanism by which this compound exerts its antimicrobial effects is not entirely understood, but it is believed to involve the formation of covalent adducts with thioredoxin reductase, a crucial enzyme in bacterial metabolism. This interaction disrupts cellular functions, leading to bacterial cell death .

Case Studies and Research Findings

- Biosorption Studies : A recent study focused on the biosorption of this compound from aqueous solutions using the fungus Aspergillus oryzae. The study optimized conditions for maximum biosorption, achieving a removal efficiency of 67.32% under specific conditions (0.10 g biomass dosage, 17.25 mg L initial BG concentration, and 85 minutes process time). Furthermore, a decrease in toxicity was observed in Daphnia magna bioassays post-biosorption, indicating a reduction in the harmful effects of BG after treatment .

- Dermatological Applications : this compound has been reported to cause staining in fingernails due to its use as a self-treatment for onychodystrophy. While it was historically used for superficial skin infections, its efficacy is debated. A case report highlighted that while it has bactericidal properties, it may also lead to adverse effects such as skin irritation and permanent staining .

Comparative Efficacy Against Other Dyes

This compound's efficacy can be compared with other dyes used in similar applications. The following table summarizes the comparative degradation efficiencies of this compound and other compounds under various conditions:

Toxicological Considerations

While this compound is effective against certain pathogens, its use is not without risks. It can cause skin sensitization and necrotic reactions upon topical application. Additionally, there are reports of potential ocular toxicity if it comes into contact with eyes .

Q & A

Basic Research Questions

Q. What are the standard methodological approaches for detecting and quantifying Brilliant Green (BG) in aqueous environmental samples?

- Answer : Spectrophotometry (e.g., absorbance at 623 nm) and high-performance liquid chromatography (HPLC) are widely used. For trace concentrations, coacervative extraction (CPE) with anionic surfactants like sodium dodecyl sulfate (SDS) can enhance sensitivity. Experimental parameters such as pH, NaCl concentration, and surfactant ratios must be optimized to minimize interference and maximize recovery rates .

Q. Which factors critically influence the stability and degradation kinetics of this compound in aqueous solutions?

- Answer : Key factors include pH (acidic conditions stabilize BG), temperature (higher temperatures accelerate degradation), ionic strength (e.g., NaCl concentration affects solubility), and UV exposure. Methodological validation should include stability tests under controlled conditions to account for these variables .

Advanced Research Questions

Q. How can experimental design strategies (e.g., central composite design) optimize the coacervative extraction of this compound for improved detection limits?

- Answer : Multivariate optimization via response surface methodology (RSM) allows simultaneous testing of pH, surfactant concentration, and ionic strength. For example, a central composite design reduces the number of experiments while identifying optimal conditions (e.g., 0.1% SDS, pH 4.5, 0.3 M NaCl) to achieve detection limits as low as 0.15 µg/mL. This approach minimizes resource expenditure and enhances reproducibility .

Q. How can contradictions in adsorption data for this compound across studies be systematically resolved?

- Answer : Discrepancies often arise from variations in adsorbent surface properties (e.g., porosity, functional groups) or experimental conditions (e.g., agitation speed, temperature). A methodological framework should include:

- Comparative analysis of adsorption isotherms (Langmuir vs. Freundlich models) .

- Characterization of adsorbent materials using BET surface area analysis or FTIR.

- Validation through standardized protocols (e.g., fixed ionic strength, controlled pH).

Q. What integrated analytical approaches are recommended for elucidating this compound degradation pathways in complex matrices?

- Answer : Combine UV-Vis spectroscopy (to track chromophore breakdown), mass spectrometry (LC-MS/MS for identifying intermediate metabolites), and toxicity assays (e.g., Daphnia magna bioassays). For example, coupling CPE with HPLC-MS allows simultaneous quantification of BG and its degradation products in aquaculture water samples, ensuring ecological relevance .

Q. How can researchers address the challenge of matrix effects when analyzing this compound in heterogeneous environmental samples?

- Answer : Use matrix-matched calibration standards and implement sample pre-treatment steps (e.g., filtration to remove particulates, solid-phase extraction for organic interference). Method robustness should be validated via spike-recovery tests in diverse matrices (e.g., river water, aquaculture effluents) with reported recovery rates ≥90% .

Methodological Best Practices

- Data Validation : Report relative standard deviations (RSD) for repeatability (e.g., <5% RSD for spectrophotometric measurements) and include blank controls to account for baseline noise .

- Ethical Considerations : Adhere to protocols for safe disposal of BG-containing waste, given its potential ecotoxicity.

- Interdisciplinary Collaboration : Integrate chemical analysis with environmental science or toxicology to contextualize findings within broader ecological impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.